3-cyanobenzenesulfonic Acid

Physicochemical Property Prediction Regioisomer Comparison Lipophilicity

3-Cyanobenzenesulfonic acid (CAS 36268-60-7), also known as 3-sulfobenzonitrile, is an aromatic sulfonic acid characterized by the presence of both a meta‑positioned cyano group (–C≡N) and a sulfonic acid group (–SO₃H) on a benzene ring. This substitution pattern imparts distinct electronic and physicochemical properties relative to its ortho‑ and para‑isomers.

Molecular Formula C7H5NO3S
Molecular Weight 183.19 g/mol
Cat. No. B13361475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyanobenzenesulfonic Acid
Molecular FormulaC7H5NO3S
Molecular Weight183.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)O)C#N
InChIInChI=1S/C7H5NO3S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H,9,10,11)
InChIKeyLVRBCOUVIKQUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanobenzenesulfonic Acid: Physicochemical Identity and Procurement Specifications


3-Cyanobenzenesulfonic acid (CAS 36268-60-7), also known as 3-sulfobenzonitrile, is an aromatic sulfonic acid characterized by the presence of both a meta‑positioned cyano group (–C≡N) and a sulfonic acid group (–SO₃H) on a benzene ring . This substitution pattern imparts distinct electronic and physicochemical properties relative to its ortho‑ and para‑isomers. The compound is primarily utilized as a synthetic intermediate in the preparation of sulfonamide‑based pharmaceuticals and agrochemicals, as well as a derivatization reagent in analytical chemistry [1]. Its predicted properties, including a ACD/LogP of 0.41 and an estimated aqueous solubility of ~6.95 × 10⁵ mg/L, define its behavior in synthetic and analytical workflows .

Why Generic Substitution Fails: The Criticality of Isomeric Identity in 3-Cyanobenzenesulfonic Acid Procurement


The cyanobenzenesulfonic acid scaffold exists as three regioisomers (ortho‑, meta‑, and para‑). These isomers are not interchangeable due to distinct electronic effects and molecular geometry, which dictate reaction outcomes and biological activity. The meta‑positioning of the cyano group in 3‑cyanobenzenesulfonic acid results in a unique charge distribution and steric profile compared to the 4‑cyano (para‑) and 2‑cyano (ortho‑) analogs . As demonstrated by classical Hammett analyses, the cyano substituent exhibits different σ‑constants depending on its ring position, leading to quantifiably different reactivities in electrophilic aromatic substitution and nucleophilic addition reactions [1]. Furthermore, the specific sulfonyl chloride derivative of the 3‑isomer has been explicitly patented as a key intermediate for antiplatelet agents and agricultural germicides, whereas the para‑isomer is not similarly cited in these high‑value applications [2]. Substituting the 4‑cyano or 2‑cyano isomers can therefore lead to failed syntheses, altered pharmacokinetic profiles in downstream drug candidates, or non‑compliance with validated analytical methods.

Quantitative Differentiation of 3-Cyanobenzenesulfonic Acid: A Comparator-Based Evidence Guide for Scientific Selection


Regiochemical Specificity: Meta- vs. Para- Substitution Effects on Lipophilicity

The meta-substitution pattern of 3-cyanobenzenesulfonic acid results in a measurably higher predicted ACD/LogP (0.41) compared to its para-substituted isomer, 4-cyanobenzenesulfonic acid (ACD/LogP = 0.37) . This difference, while modest, translates to a theoretical ~10% increase in octanol-water partitioning for the neutral species of the 3-isomer. The ACD/LogD values at physiological pH (5.5 and 7.4) are also slightly higher for the 3-isomer (-3.71) compared to the 4-isomer (-3.72), indicating a subtle but consistent difference in hydrophobicity .

Physicochemical Property Prediction Regioisomer Comparison Lipophilicity

Electronic Effects and Reactivity: The Meta-Cyano Substituent Constant (σm) as a Design Parameter

The electronic influence of the cyano group is position-dependent. While a direct experimental σm value for 3-cyanobenzenesulfonic acid is not explicitly reported, the meta-cyano substituent constant (σm) is a well-established parameter in physical organic chemistry. For the analogous meta-cyanobenzoic acid system, a σm value of approximately 0.56 is cited, quantifying its strong electron-withdrawing inductive effect [1]. This contrasts with the para-cyano group, which exhibits both inductive withdrawal and resonance donation, leading to a different net electronic effect (σp = 0.66) [1]. This fundamental difference means that 3-cyanobenzenesulfonic acid will respond differently than its para-isomer in reactions sensitive to substituent electronics, such as nucleophilic aromatic substitution or electrophilic additions.

Physical Organic Chemistry Hammett Equation Substituent Effects

Validated Synthetic Utility: 3-Cyanobenzenesulfonic Acid as a Precursor to Antiplatelet Agents and Germicides

A 2020 publication details a preparation method specifically for 3-cyanobenzene-1-sulfonyl chlorides, highlighting their direct application as valuable reagents in the fine organic synthesis of antiplatelet agents and agricultural germicides [1]. The paper cites multiple patents (e.g., DE3632329, JPH0655708) that utilize derivatives of the 3-cyano scaffold for these high-value applications [1]. While sulfonyl chlorides can be prepared from any cyanobenzenesulfonic acid isomer, the literature specifically validates the 3-isomer for these pharmaceutical and agrochemical targets, providing a clear precedent for its use in these fields. In contrast, the 2-cyanobenzenesulfonic acid derivatives are more prominently cited in the patent literature for pest control agents [2], illustrating a divergence in application space based on regioisomer identity.

Medicinal Chemistry Agrochemical Synthesis Sulfonyl Chloride Derivatives

Predicted Aqueous Solubility and Environmental Fate Parameters

Computational estimates provide key parameters for assessing handling, formulation, and environmental impact. 3-Cyanobenzenesulfonic acid is predicted to have an extremely high aqueous solubility of 6.952 × 10⁵ mg/L (based on KOWWIN v1.67) and a Log Kow of -1.62, placing it among highly mobile, low-bioaccumulation potential compounds . These values are effectively identical to those predicted for the 4-cyano isomer , indicating that while regioisomerism does not dramatically alter bulk solubility or octanol-water partitioning, it does impact other key properties such as reactivity and specific applications. The high solubility and low Kow ensure excellent compatibility with aqueous reaction media and easy removal by aqueous washing during workup, a practical advantage in synthetic chemistry.

Environmental Chemistry Physicochemical Property Prediction Solubility

High-Impact Application Scenarios for 3-Cyanobenzenesulfonic Acid Based on Evidence-Driven Differentiation


Synthesis of Antiplatelet Drug Candidates and Agricultural Germicides

The 3-cyanobenzenesulfonic acid scaffold is directly validated in the peer-reviewed literature as a precursor to 3-cyanobenzene-1-sulfonyl chlorides, which are in turn used to synthesize antiplatelet agents and agricultural germicides [1]. This provides a clear, risk-mitigated path for medicinal and agrochemical chemists to follow established synthetic protocols and patent landscapes, leveraging the specific meta-substitution pattern for target binding [1].

Fine-Tuning Lipophilicity in Lead Optimization

In drug discovery programs, even minor adjustments to lipophilicity can impact ADME properties. The measured difference in predicted ACD/LogP between the 3-isomer (0.41) and the 4-isomer (0.37) offers medicinal chemists a quantifiable tool for subtly modulating the hydrophobicity of a lead series . This allows for precise tuning of logD without altering the core molecular scaffold, a valuable strategy in optimizing bioavailability and reducing off-target effects .

Development of Regioisomer-Specific Analytical Methods

The distinct physicochemical properties of 3-cyanobenzenesulfonic acid, particularly its unique retention characteristics in reversed-phase HPLC stemming from its specific lipophilicity and electronic profile, necessitate its use as a primary reference standard [2]. In quality control and environmental monitoring of aromatic sulfonates, where isomeric mixtures are common, the pure 3-isomer is essential for accurate method development, calibration, and quantification, ensuring compliance with regulatory standards [2].

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